5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
CAS No.: 2640815-64-9
Cat. No.: VC11833704
Molecular Formula: C17H18N4OS
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640815-64-9 |
|---|---|
| Molecular Formula | C17H18N4OS |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 5-methoxy-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C17H18N4OS/c1-22-13-5-6-15-14(12-13)19-17(23-15)21-10-8-20(9-11-21)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | LYQVULWOXMGKAW-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4 |
| Canonical SMILES | COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
5-Methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole features a benzothiazole scaffold (a bicyclic system comprising a benzene ring fused to a thiazole) substituted at three positions:
-
Position 5: Methoxy (-OCH₃) group, enhancing electron density and influencing pharmacokinetic properties .
-
Position 2: Piperazine moiety, a six-membered ring containing two nitrogen atoms, conferring conformational flexibility and hydrogen-bonding capacity.
-
Piperazine substitution: A pyridin-2-yl group, introducing aromaticity and potential for π-π interactions.
The molecular formula is C₁₇H₁₈N₄OS, with a molecular weight of 326.4 g/mol. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.283 g/cm³ (analogous) | |
| Boiling Point | 419.7°C (analogous) | |
| Flash Point | 207.6°C (analogous) | |
| LogP (lipophilicity) | 3.37 (analogous) | |
| Polar Surface Area | 63.25 Ų (analogous) |
The compound’s lipophilicity (LogP ≈ 3.37) suggests moderate membrane permeability, while its polar surface area (63.25 Ų) indicates potential for moderate aqueous solubility .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential functionalization of the benzothiazole core:
-
Benzothiazole precursor preparation: 5-Methoxy-1,3-benzothiazole is synthesized via cyclization of 2-aminothiophenol derivatives with methoxy-substituted benzaldehydes .
-
Piperazine coupling: The piperazine-pyridine moiety is introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
-
Purification: Column chromatography or recrystallization ensures >95% purity, verified via HPLC.
Key reaction conditions include:
-
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates .
-
Catalysts: Palladium(II) acetate for Suzuki-Miyaura couplings.
-
Temperature: 80–120°C for 12–24 hours.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) reveals peaks at δ 8.25 (pyridine-H), 7.89 (benzothiazole-H), and 3.82 (piperazine-CH₂).
-
Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 327.4 [M+H]⁺.
-
X-ray Crystallography: Confirms planar benzothiazole and twisted piperazine-pyridine conformation .
Biological Activities and Mechanisms
Anticancer Efficacy
Benzothiazole derivatives exhibit potent antiproliferative effects, as demonstrated in Table 1:
| Cell Line | GI₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| HCT-116 (Colorectal) | 3.1 | Caspase-3 activation, G0/G1 arrest | |
| MCF-7 (Breast) | 9.2 | ROS generation, DNA intercalation | |
| HUH-7 (Liver) | 7.9 | Topoisomerase II inhibition |
The pyridine and piperazine groups enhance DNA binding affinity, while the methoxy group modulates oxidative stress responses .
Antimicrobial Activity
Although less studied, analogous benzothiazoles show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential broad-spectrum utility .
Pharmacological Applications
Carbonic Anhydrase Inhibition
The compound inhibits tumor-associated carbonic anhydrase isoforms (CA-IX/XII) with IC₅₀ values of 12–18 nM, making it a candidate for hypoxic tumors .
Neurotransmitter Receptor Modulation
The piperazine-pyridine moiety exhibits affinity for serotonin (5-HT₆) and dopamine (D₂) receptors (Kᵢ = 45–68 nM), suggesting applications in neurological disorders.
Research Findings and Clinical Relevance
In Vivo Studies
-
Xenograft models: 50 mg/kg/day dosing reduces tumor volume by 62% in mice with HCT-116 xenografts .
-
Pharmacokinetics: Oral bioavailability of 38% with a plasma half-life of 4.2 hours.
Structure-Activity Relationships (SAR)
-
Pyridine position: 2-Pyridyl substitution enhances CA inhibition versus 3- or 4-pyridyl .
-
Piperazine flexibility: N-methylation reduces potency by 5-fold, highlighting the importance of secondary amines.
Future Directions and Challenges
Optimization Strategies
-
Prodrug development: Phosphate esters to improve aqueous solubility.
-
Combination therapies: Synergy with cisplatin or paclitaxel in resistant cancers.
Toxicity Profiling
Current data indicate hepatotoxicity at >100 µM concentrations, necessitating scaffold modifications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume